sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate
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Overview
Description
Sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate is a chemical compound with the molecular formula C7H9N2NaO4S2. It is a white to light yellow crystalline powder that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate typically involves the reaction of 2-mercaptobenzimidazole with sodium hydroxide and sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Similar structure but lacks the sulfonate group.
Sodium benzimidazole sulfonate: Similar but without the sulfanylidene group.
2-Thioxo-2,3-dihydrobenzimidazole-5-sulfonate: Similar but with different oxidation states.
Uniqueness
Sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate is unique due to its combination of sulfanylidene and sulfonate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2.Na.2H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;;/h1-3H,(H2,8,9,13)(H,10,11,12);;2*1H2/q;+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYOMRFNKQEDEH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2NaO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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